N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with an ethyl group and an amide linkage to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide typically involves the reaction of 3-ethylmorpholine with an appropriate acrylamide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acrylamide, 3-ethylmorpholine, and a suitable catalyst. The reaction is often performed in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-[2-(3-ethylmorpholin-4-yl)ethyl]prop-2-enamine.
Scientific Research Applications
N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methylmorpholin-4-yl)ethyl]prop-2-enamide
- N-[2-(3-Propylmorpholin-4-yl)ethyl]prop-2-enamide
- N-[2-(3-Butylmorpholin-4-yl)ethyl]prop-2-enamide
Uniqueness
N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide is unique due to the presence of the ethyl group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-ethylmorpholin-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-10-9-15-8-7-13(10)6-5-12-11(14)4-2/h4,10H,2-3,5-9H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYHMGPXBMNRDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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